(R)-2-Acetamidobutanoic acid
Overview
Description
(R)-2-Acetamidobutanoic acid, also known as Acetobutanoic acid, is an organic compound and a chiral molecule with an asymmetric carbon atom. It is a derivative of the amino acid alanine and has a variety of applications in scientific research.
Scientific Research Applications
Ketamine's Clinical Pharmacokinetics and Pharmacodynamics
Ketamine, a compound related to (R)-2-acetamidobutanoic acid through its structural analogs and metabolic pathways, has been extensively studied for its clinical pharmacokinetics and pharmacodynamics, particularly in anesthesia and pain therapy. Research highlights the chiral structure of ketamine, consisting of two optical isomers, with the S(+)-enantiomer being significantly more potent than the R(−)-enantiomer. This distinction underscores the importance of chiral molecules like (R)-2-acetamidobutanoic acid in medical applications, especially in enhancing the efficacy of pharmaceuticals while minimizing adverse effects. Ketamine's ability to provide hemodynamically stable anesthesia without compromising respiratory function, along with its neuroprotective properties and potential in treating therapy-resistant depressive patients, exemplifies the complex interplay between chiral chemistry and therapeutic outcomes (Peltoniemi et al., 2016).
Biobutanol Production
Biobutanol production, a process involving (R)-2-acetamidobutanoic acid as a precursor or intermediate, demonstrates the compound's significance in renewable energy research. Biobutanol presents a promising alternative to conventional fuels due to its comparable properties to gasoline. The acetone-butanol-ethanol (ABE) fermentation process, central to biobutanol production, underscores the relevance of biochemical pathways involving compounds like (R)-2-acetamidobutanoic acid. This research addresses the development of mutant strains for higher yield and selectivity, highlighting the compound's role in optimizing biofuel production processes and its potential in contributing to sustainable energy solutions (Ranjan & Moholkar, 2012).
Therapeutic Mechanisms of Ketamine Metabolites
Ketamine metabolites, including those related to (R)-2-acetamidobutanoic acid pathways, offer insights into therapeutic mechanisms beyond ketamine's primary action as an NMDA receptor antagonist. This research explores ketamine's analgesic, anti-inflammatory, and antidepressant actions, attributing these effects to the complex pharmacological interactions involving its metabolites. The potential of (R)-2-acetamidobutanoic acid analogs in modulating neurotropic, glutamatergic, and inflammatory pathways presents a fascinating area of study for developing new treatments that mimic ketamine's beneficial effects while minimizing undesirable side effects (Zanos et al., 2018).
Chemical Chaperones in Maintaining Proteostasis
4-Phenylbutyric acid, a compound related to (R)-2-acetamidobutanoic acid, serves as a chemical chaperone that aids in protein folding and alleviates endoplasmic reticulum stress, a crucial process in maintaining cellular homeostasis. This role is particularly relevant in the context of diseases characterized by protein misfolding, where compounds like (R)-2-acetamidobutanoic acid and its derivatives could offer therapeutic benefits. The ability of 4-Phenylbutyric acid to modulate the unfolded protein response and prevent cell apoptosis highlights the potential of (R)-2-acetamidobutanoic acid in therapeutic applications aimed at restoring proteostasis and treating related disorders (Kolb et al., 2015).
properties
IUPAC Name |
(2R)-2-acetamidobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZUKROCHDMDT-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482559 | |
Record name | (R)-2-Acetamidobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acetamidobutanoic acid | |
CAS RN |
34271-27-7 | |
Record name | (R)-2-Acetamidobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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